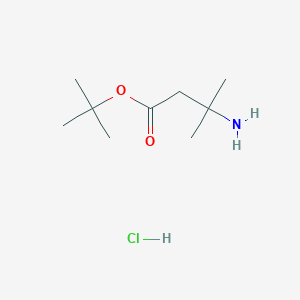

tert-Butyl 3-amino-3-methylbutanoate hydrochloride

Description

tert-Butyl 3-amino-3-methylbutanoate hydrochloride is a tert-butyl-protected amino acid ester in its hydrochloride salt form. The tert-butyl group enhances steric protection of the ester moiety, improving stability during synthetic processes. The hydrochloride salt form increases aqueous solubility, facilitating its use in biological assays or drug formulation .

Properties

IUPAC Name |

tert-butyl 3-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-8(2,3)12-7(11)6-9(4,5)10;/h6,10H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACIXXPNOHHMNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C)(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-amino-3-methylbutanoate hydrochloride typically involves the esterification of 3-amino-3-methylbutanoic acid with tert-butanol in the presence of a catalyst such as boron trifluoride diethyl etherate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-amino-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Peptide Synthesis

Tert-butyl 3-amino-3-methylbutanoate hydrochloride is widely utilized as a building block in the synthesis of peptides. Its structure facilitates the formation of peptide bonds, which are essential for constructing complex proteins. Research indicates that this compound can enhance yields in peptide synthesis due to its stability and reactivity under mild conditions .

2. Medicinal Chemistry

The compound has shown potential in drug development as an intermediate for synthesizing pharmaceutical agents. Its structural similarity to essential amino acids enables its use in designing therapeutics targeting metabolic disorders and other diseases . Studies have demonstrated its efficacy in enhancing gastrointestinal absorption when used in formulations aimed at improving bioavailability.

3. Biochemical Studies

In biochemical research, this compound is employed to study enzyme-substrate interactions and protein folding dynamics. Its ability to act as a substrate for various enzymes makes it valuable for investigating metabolic pathways and enzyme kinetics .

Research Findings and Case Studies

Recent studies have illustrated the diverse applications of this compound:

- Peptide Synthesis : It has been successfully used as a precursor in synthesizing complex peptides essential for therapeutic applications.

- Metabolic Studies : Investigations into its interaction with amino acid transporters suggest that it can enhance the absorption of amino acids, making it a candidate for further studies in metabolic pathways .

- Pharmaceutical Applications : The compound has been utilized in developing pharmaceutical intermediates, showcasing versatility across various fields including organic synthesis and agrochemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other tert-butyl-protected amino acid derivatives. Key differences include:

- Position of the amino group: Shifting the amino group alters hydrogen-bonding capacity and steric effects.

- Carbon chain length : Influences lipophilicity and metabolic stability.

- Substituent placement : Methyl groups at distinct positions modulate steric hindrance and reactivity.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., (S)-tert-Butyl 2-amino-3-methylbutanoate HCl) exhibit enhanced aqueous solubility compared to free bases, critical for biological applications .

- Stability: The tert-butyl group in all analogs confers resistance to hydrolysis under acidic or basic conditions, as seen in tert-Butyl 3-amino-2-methylpropanoate HCl .

- Stereochemistry : Enantiomers like the (S)-form in may show distinct biological activity, emphasizing the role of chirality in drug design.

Biological Activity

tert-Butyl 3-amino-3-methylbutanoate hydrochloride is a derivative of the amino acid valine, characterized by its tert-butyl ester group. This compound is utilized extensively in organic synthesis and pharmaceutical research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula: C9H20ClNO2

- Molecular Weight: 201.72 g/mol

- CAS Number: 75898-43-0

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and biological pathways.

-

Enzyme Substrate Interaction:

- The compound acts as a substrate for several enzymes, facilitating biochemical reactions such as the formation of peptide bonds.

- It can inhibit or activate enzymes by binding to their active sites, impacting metabolic pathways significantly.

-

Protein Folding:

- Research indicates that this compound plays a role in protein folding processes, which are crucial for maintaining cellular functions and structural integrity.

- Antimicrobial Activity:

Applications in Research

This compound has diverse applications across various fields:

- Pharmaceutical Development:

- Biological Studies:

Case Study 1: Inhibition of Platelet Aggregation

A study investigated the efficacy of amino acid prodrugs, including this compound, in inhibiting ADP-induced platelet aggregation in rats. The results indicated that certain derivatives exhibited significant antiplatelet activity, suggesting potential therapeutic applications in cardiovascular diseases .

Case Study 2: Enzyme Interaction Studies

Research conducted on enzyme-substrate interactions demonstrated that this compound could effectively modulate enzyme activity, providing insights into its role as a biochemical tool for studying metabolic pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Stability | Synthesis Ease |

|---|---|---|---|

| tert-Butyl 3-amino-3-methylbutanoate HCl | Enzyme modulation, potential antimicrobial | High | Moderate |

| D-Valine tert-butyl ester HCl | Antimicrobial properties | Moderate | Easy |

| tert-Butylamine | General reactivity | Low | Easy |

Q & A

Basic: What are the key considerations for synthesizing tert-Butyl 3-amino-3-methylbutanoate hydrochloride to ensure high purity?

Answer:

The synthesis typically involves protecting the amine group with a tert-butoxycarbonyl (Boc) group, followed by esterification. Key steps include:

- Using anhydrous conditions to prevent hydrolysis of the ester moiety.

- Controlling reaction temperature (e.g., 0–5°C during coupling to minimize side reactions).

- Employing catalysts like DMAP for efficient acylation.

- Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1 v/v) to remove unreacted starting materials.

Final purity (>95%) should be verified by HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) .

Basic: What analytical techniques are most effective for characterizing this compound and its intermediates?

Answer:

- NMR Spectroscopy : Use - and -NMR in DMSO-d to confirm structural integrity, focusing on the tert-butyl group (δ ~1.4 ppm) and ester carbonyl (δ ~170 ppm).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to detect [M+H] peaks.

- FT-IR : Verify ester C=O stretching (~1730 cm) and N-H bending (~1600 cm).

Cross-validate with elemental analysis (C, H, N) to confirm stoichiometry .

Basic: How should this compound be stored to prevent degradation?

Answer:

- Store at -20°C under inert gas (argon or nitrogen) to avoid hydrolysis of the ester and Boc groups.

- Use amber vials to protect against light-induced decomposition.

- For long-term stability, lyophilize the compound and store as a powder with desiccants (e.g., silica gel) .

Advanced: How can researchers optimize reaction yields when coupling this compound to peptide chains?

Answer:

- Activate the carboxylate group with coupling reagents like EDC/NHS (molar ratio 1:1.2:1.5) in DMF or DCM.

- Maintain pH 6–7 (adjusted with DIEA) to balance amine protonation and nucleophilicity.

- Monitor reaction progress by LC-MS every 2 hours. If yields plateau, introduce a "double coupling" strategy by adding fresh EDC/NHS after 12 hours.

- Post-reaction, purify via preparative HPLC (C8 column, 0.1% formic acid/acetonitrile gradient) .

Advanced: How can discrepancies in NMR data for this compound derivatives be resolved?

Answer:

Discrepancies may arise from:

- Tautomerism : Perform variable-temperature NMR (VT-NMR) from 25°C to 60°C to identify equilibrium shifts.

- Residual Solvents : Use DO exchange experiments to detect protic impurities.

- Stereochemical Variants : Analyze NOESY correlations to distinguish between diastereomers.

- Polymorphism : Conduct XRPD to compare crystalline forms and DSC to monitor thermal transitions .

Advanced: What strategies mitigate instability of this compound in aqueous buffers?

Answer:

- Use non-aqueous buffers (e.g., DMF/THF mixtures) for reactions requiring basic conditions.

- For aqueous systems, add stabilizing agents like trehalose (10% w/v) or cyclodextrins (5 mM) to shield the ester group.

- Conduct stability studies via accelerated degradation (40°C/75% RH for 14 days) and monitor by UPLC-MS. Adjust formulation based on Arrhenius plot predictions .

Advanced: How can researchers address low recovery rates during solid-phase extraction (SPE) of this compound?

Answer:

- Optimize SPE sorbent chemistry: Use mixed-mode (C8/SCX) cartridges for dual hydrophobic/ion-exchange retention.

- Pre-condition with methanol (5 mL) and 0.1 M HCl (5 mL) before loading.

- Elute with 2% NHOH in methanol (pH 10) to disrupt ionic interactions.

- Validate recovery using isotopically labeled internal standards (e.g., -analogs) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation/contact.

- Neutralize spills with 5% citric acid (for basic residues) or 5% NaHCO (for acidic residues).

- Store separately from oxidizing agents (e.g., peroxides) to prevent exothermic decomposition.

- Refer to SDS for acute toxicity data (LD > 2000 mg/kg in rodents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.